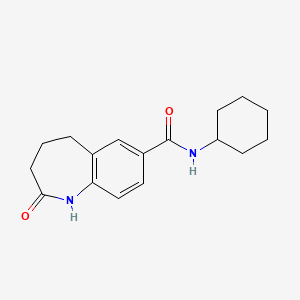
N-(1,5-dimethylpyrazol-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,5-dimethylpyrazol-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide, also known as DPPZ, is a chemical compound that has been studied for its potential use in scientific research. DPPZ belongs to a class of compounds called piperazine-1-carboxamides, which have been shown to have a variety of biological activities.
Mécanisme D'action
N-(1,5-dimethylpyrazol-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide is believed to work by binding to DNA through intercalation, which can cause changes in DNA structure and function. N-(1,5-dimethylpyrazol-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide has also been shown to inhibit the activity of certain proteins, which can lead to a variety of biological effects.
Biochemical and Physiological Effects:
N-(1,5-dimethylpyrazol-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide has been shown to have a variety of biochemical and physiological effects, including the induction of DNA damage and apoptosis in cancer cells, the inhibition of bacterial growth, and the modulation of protein-protein interactions. N-(1,5-dimethylpyrazol-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide has also been shown to have anti-inflammatory and antioxidant properties, and has been studied for its potential use in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1,5-dimethylpyrazol-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide in lab experiments is its versatility, as it can be used for a variety of applications. N-(1,5-dimethylpyrazol-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using N-(1,5-dimethylpyrazol-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are many potential future directions for research on N-(1,5-dimethylpyrazol-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide, including the development of new synthetic methods for the compound, the identification of new biological targets, and the optimization of its properties for specific applications. N-(1,5-dimethylpyrazol-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide may also be studied for its potential use in combination with other compounds, or in the development of new drug delivery systems.
Méthodes De Synthèse
N-(1,5-dimethylpyrazol-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide can be synthesized using a variety of methods, including the reaction of 1,5-dimethylpyrazole with 4-chloro-2-pyridinecarboxylic acid, followed by reaction with piperazine. Other methods include the reaction of 4-pyridin-2-ylpiperazine with 1,5-dimethylpyrazole-3-carboxylic acid, or the reaction of 4-pyridin-2-ylpiperazine with 1,5-dimethylpyrazole-3-carboxamide.
Applications De Recherche Scientifique
N-(1,5-dimethylpyrazol-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide has been studied for its potential use in a variety of scientific research applications, including as a DNA intercalator, a fluorescent probe, and an inhibitor of protein-protein interactions. N-(1,5-dimethylpyrazol-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide has also been shown to have antimicrobial properties, and has been studied for its potential use in the treatment of bacterial infections.
Propriétés
IUPAC Name |
N-(1,5-dimethylpyrazol-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O/c1-12-11-13(18-19(12)2)17-15(22)21-9-7-20(8-10-21)14-5-3-4-6-16-14/h3-6,11H,7-10H2,1-2H3,(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHMWRDLRXMPHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)NC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,5-dimethylpyrazol-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-6-methoxy-1,3-benzothiazole](/img/structure/B6636236.png)

![3-[[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]methyl]benzoic acid](/img/structure/B6636249.png)
![2-[4-(5-Chloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-3-methylquinoxaline](/img/structure/B6636256.png)
![2-[[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanedioic acid](/img/structure/B6636259.png)

![Ethyl 2-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B6636275.png)
![Dimethyl 5-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B6636280.png)

![Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate](/img/structure/B6636296.png)
![2-[[1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanoic acid](/img/structure/B6636297.png)
![Methyl 4-[[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]methyl]benzoate](/img/structure/B6636311.png)

